tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the chloromethylation of an indole derivative followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Acids or Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The indole ring system may also interact with various receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(chloromethyl)benzoate
- 4-tert-Butylbenzyl chloride
- 1-tert-Butyl-4-chloropiperidine
Uniqueness
tert-Butyl 4-(chloromethyl)-5,7-dimethyl-1H-indole-1-carboxylate is unique due to the combination of its indole ring system and the presence of both chloromethyl and tert-butyl ester groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20ClNO2 |
---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
tert-butyl 4-(chloromethyl)-5,7-dimethylindole-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO2/c1-10-8-11(2)14-12(13(10)9-17)6-7-18(14)15(19)20-16(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
PTYRWVDBFWJKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1CCl)C=CN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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